7-溴喹啉-4-甲酸

描述

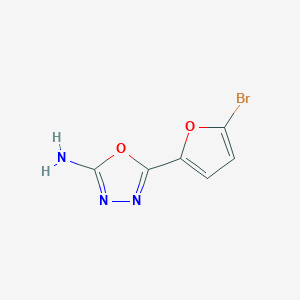

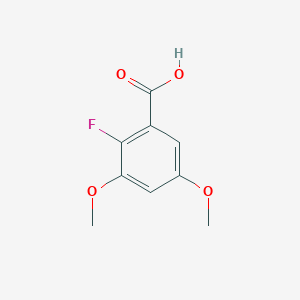

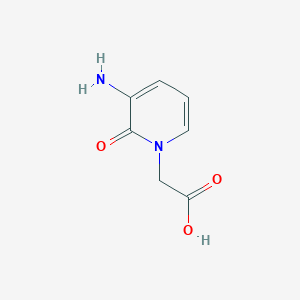

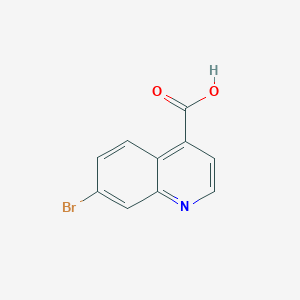

7-Bromoquinoline-4-carboxylic acid is a chemical compound with the CAS number 31009-04-8 . It has a molecular weight of 252.07 and its IUPAC name is 7-bromo-4-quinolinecarboxylic acid . It is a solid substance that is stored in dry conditions at 2-8°C .

Synthesis Analysis

The synthesis of 7-Bromoquinoline-4-carboxylic acid involves decarboxylation by refluxing a compound in nitrobenzene overnight . The reaction mixture is then pressurized and the resulting solid is crystallized from hexane to yield a brown solid .Molecular Structure Analysis

The molecular structure of 7-Bromoquinoline-4-carboxylic acid consists of a quinoline ring with a bromine atom at the 7th position and a carboxylic acid group at the 4th position . The InChI key for this compound is ZIFXOUMGHUOZED-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical and Chemical Properties Analysis

7-Bromoquinoline-4-carboxylic acid has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.62 .科学研究应用

光敏保护基团

7-溴喹啉衍生物,特别是 8-溴-7-羟基喹啉 (BHQ),已被确定为羧酸的有效光敏保护基团。与其他酯类相比,BHQ 显示出更高的光子量子效率,并且对体内多光子诱导的光解足够敏感。其溶解度增加且荧光低,使其可用作生物信使的笼状基团,有利于以受控方式研究生物过程 (Fedoryak & Dore, 2002)。

新型喹啉的合成

7-溴喹啉-4-甲酸用于合成新型喹啉。例如,使用改良的康拉德-林帕赫程序合成了 7-溴-5-碘-4-氧代-1,4-二氢喹啉-2-甲酸。这展示了该化合物在复杂有机合成中的用途,有助于创造新的化学实体 (Dumont & Slegers, 2010)。

荧光增白剂

包括 7-溴喹啉-4-甲酸在内的喹啉衍生物在荧光增白剂的开发中具有应用。这些剂在各种工业应用中很重要,特别是通过吸收紫外光并将其重新发射为可见光来提高织物或纸张的亮度 (Rangnekar & Shenoy, 1987)。

抗菌活性

7-溴喹啉-4-甲酸衍生物在抗菌活性方面显示出有希望的结果。这些衍生物的微波辐射合成产生了对包括化脓性链球菌和铜绿假单胞菌在内的广泛微生物具有活性的化合物。这突出了 7-溴喹啉-4-甲酸在开发新型抗菌剂中的潜在用途 (Bhatt & Agrawal, 2010)。

放射化学研究

7-溴喹啉-4-甲酸的放射性标记衍生物的合成,例如 [77Br] 5,7-二溴-4-氧代-1,4-二氢喹啉-2-甲酸,对于单光子发射计算机断层扫描 (SPECT) 研究具有重要意义。这些化合物是研究人脑中 N-甲基-D-天冬氨酸受体的潜在示踪剂,说明了在神经科学研究中的应用 (Dumont & Slegers, 1996)。

生物羧酸的衍生化试剂

衍生自 7-溴喹啉-4-甲酸的溴喹啉鎓试剂用于分析生物样品中的羧酸。这些试剂能够与羧酸有效反应,并且由于质谱中特征性的溴同位素模式而易于识别。此应用在生物背景下定性和定量分析羧酸中尤为重要 (Mochizuki 等人,2013)。

安全和危害

未来方向

作用机制

Target of Action

Quinoline derivatives, in general, have been known to play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to changes in biological function

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, leading to downstream effects . More research is required to identify the specific pathways influenced by 7-Bromoquinoline-4-carboxylic acid.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.

Result of Action

As a quinoline derivative, it is expected to have biological and pharmaceutical activities

生化分析

Biochemical Properties

7-Bromoquinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . The compound interacts with these enzymes through binding interactions that inhibit their activity, thereby affecting various biochemical pathways.

Cellular Effects

The effects of 7-Bromoquinoline-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways and affect the activity of enzymes critical for cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, 7-Bromoquinoline-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of alkaline phosphatases is a key mechanism, where it binds to the active sites of these enzymes, preventing their normal function . This inhibition can lead to downstream effects on various biochemical pathways, including those involved in bone mineralization and intestinal health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromoquinoline-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has also revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 7-Bromoquinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant adverse effects . At higher doses, toxic effects have been observed, including potential damage to liver and kidney tissues. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

7-Bromoquinoline-4-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect pathways related to glycolipid metabolism, influencing the levels of short-chain fatty acids and other metabolites . These interactions can have significant implications for energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of 7-Bromoquinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain tissues can influence its biological activity and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 7-Bromoquinoline-4-carboxylic acid is an important factor in its activity and function. The compound has been observed to localize in specific cellular compartments, where it can exert its inhibitory effects on target enzymes . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, influencing its overall biological activity.

属性

IUPAC Name |

7-bromoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFXOUMGHUOZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594218 | |

| Record name | 7-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-04-8 | |

| Record name | 7-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。